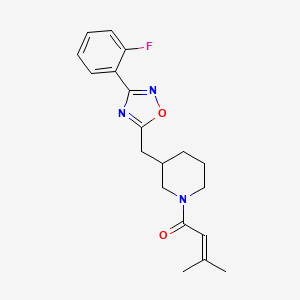
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. The analysis might also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It might include investigating what happens when the compound is exposed to various conditions, such as heat, light, or different chemicals.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also involve studying the compound’s spectroscopic properties, such as its UV/Vis absorption spectrum or its fluorescence spectrum.Scientific Research Applications
Antimicrobial and Antifungal Agents
Compounds containing the 1,2,4-oxadiazole ring and piperidine groups have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal effects. For example, studies have shown that derivatives of 1,3,4-oxadiazole and piperidine exhibit moderate to strong activity against Gram-negative and Gram-positive bacteria as well as antifungal properties against various strains (Khalid et al., 2016), (Sangshetti & Shinde, 2011). These findings suggest the potential for compounds with similar structures to be investigated for their use as antimicrobial and antifungal agents.
Anticancer Research
Certain oxadiazole derivatives have been evaluated for their anticancer activity. For instance, compounds featuring oxadiazole and piperidine rings have been synthesized and tested for their potential as anticancer agents, showing promising results against specific cancer cell lines (Rehman et al., 2018). This indicates that the compound could be of interest in the development of new anticancer medications, given the structural similarities.
Enzyme Inhibition
Research has also explored the enzyme inhibitory activities of compounds containing 1,3,4-oxadiazole and piperidine structures. These compounds have been shown to inhibit butyrylcholinesterase (BChE), an enzyme relevant in the pathology of diseases such as Alzheimer's (Khalid et al., 2016). This suggests potential applications in studying neurodegenerative diseases and designing therapeutic agents.
Molecular Docking Studies
Compounds with 1,3,4-oxadiazole and piperidine motifs have been subjected to molecular docking studies to understand their interactions with biological targets. Such studies help in the design of molecules with optimized binding affinities for specific receptors or enzymes, indicating a research application in drug design and discovery (Vankadari et al., 2013).
Safety And Hazards
This would involve studying the compound’s toxicity and its potential environmental impact. It might involve in vitro toxicity studies, in vivo toxicity studies with animal models, and epidemiological studies with human populations.
Future Directions
This would involve discussing potential future research directions. For example, if the compound is a drug, future research might involve optimizing its structure to improve its efficacy, reduce its side effects, or improve its pharmacokinetics.
I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!
properties
IUPAC Name |
1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-13(2)10-18(24)23-9-5-6-14(12-23)11-17-21-19(22-25-17)15-7-3-4-8-16(15)20/h3-4,7-8,10,14H,5-6,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXTWXNKXVHFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-methylbut-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

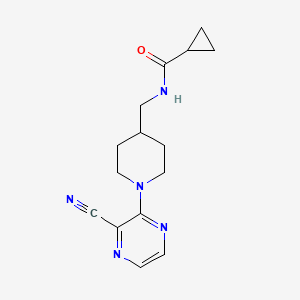
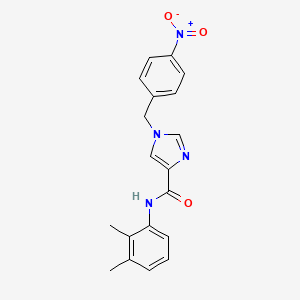
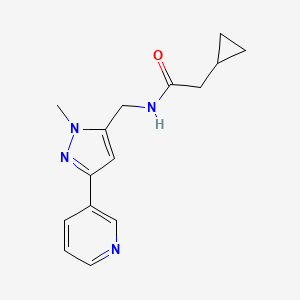
![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)
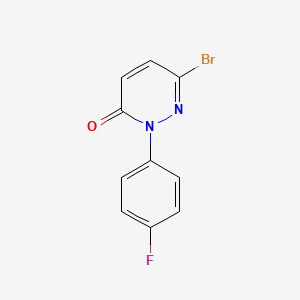
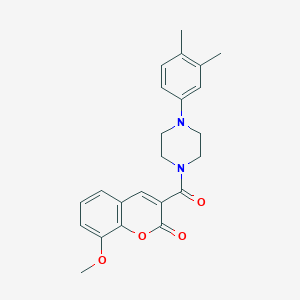
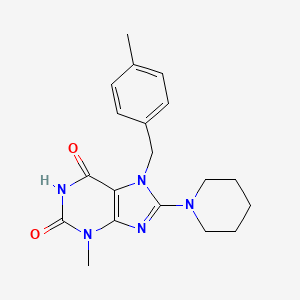
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)
![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)
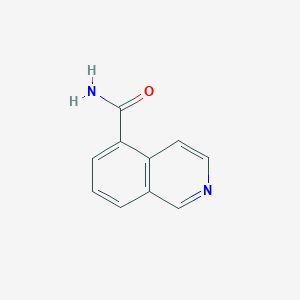
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)
![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)
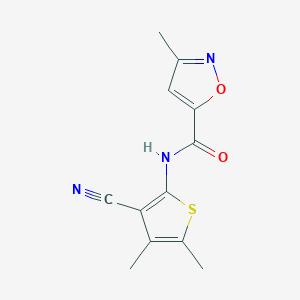
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid](/img/structure/B2513629.png)